ATTO 488 NHS Ester: A Technical Guide for Researchers
ATTO 488 NHS Ester: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the properties, applications, and protocols for utilizing ATTO 488 NHS ester, a versatile fluorescent probe for biomolecular labeling.
ATTO 488 NHS ester is a fluorescent labeling agent widely used in life sciences research. It belongs to the family of ATTO dyes, which are known for their exceptional photo-stability and high fluorescence quantum yields.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amino groups present in biomolecules such as proteins, peptides, and modified oligonucleotides.[2] This covalent linkage results in a stable fluorescently tagged molecule suitable for a wide array of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[3][4]
Core Properties and Characteristics
ATTO 488 is a rhodamine-based dye characterized by its strong absorption and high fluorescence, making it a bright and photostable green fluorophore.[2][5] Its hydrophilic nature and excellent water solubility prevent aggregation and ensure its utility in aqueous buffers commonly used for biological experiments.[1]
Quantitative Spectroscopic and Physical Data
The key characteristics of ATTO 488 NHS ester are summarized in the table below. These parameters are crucial for designing and executing fluorescence-based experiments, including selecting appropriate excitation sources and emission filters.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₆N₄O₁₂S₂ | [6] |
| Molecular Weight | 686.67 g/mol | [6] |
| Appearance | Powder | |
| Excitation Maximum (λex) | 501 nm | |
| 498 nm (in 0.1 M phosphate (B84403) pH 7.0) | [7] | |
| Emission Maximum (λem) | 523 nm | [1] |
| 520 nm (in 0.1 M phosphate pH 7.0) | [7] | |
| Molar Extinction Coefficient (εmax) | 9.0 x 10⁴ M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (ηfl) | 80% | [1] |
| Fluorescence Lifetime (τfl) | 4.1 ns | [1] |
| Recommended Excitation Source | 488 nm Argon-Ion laser | [3] |
| Storage Temperature | -20°C, protected from light | [6] |
Biomolecule Labeling with ATTO 488 NHS Ester
The fundamental principle behind the use of ATTO 488 NHS ester is the reaction of the succinimidyl ester with nucleophilic primary amino groups, typically the ε-amino group of lysine (B10760008) residues in proteins or amino-modified oligonucleotides.[2][8] This reaction, which forms a stable amide bond, is most efficient at a slightly alkaline pH of 8.0-9.0, where the amino groups are deprotonated and thus more reactive.[9]
Caption: Covalent labeling of a biomolecule with ATTO 488 NHS ester.
Experimental Protocols
Successful labeling of biomolecules requires careful attention to buffer conditions, protein concentration, and purification of the final conjugate. The following are generalized protocols for labeling antibodies and oligonucleotides.
Antibody Labeling Protocol
This protocol is a general guideline for labeling IgG antibodies. The optimal dye-to-protein ratio may need to be determined empirically for other proteins.
Materials:
-
Antibody solution (2 mg/mL in amine-free buffer like PBS)
-
ATTO 488 NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)[3]
-
Purification column (e.g., Sephadex G-25)[9]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.[3] Adjust the pH of the antibody solution to 8.3 by adding 0.1 volumes of 1 M sodium bicarbonate buffer.[3]
-
Dye Preparation: Immediately before use, dissolve the ATTO 488 NHS ester in anhydrous DMSO to a concentration of 1-2 mg/mL to create a stock solution.[2][3]
-
Labeling Reaction: While gently stirring, add a 2 to 10-fold molar excess of the reactive dye solution to the antibody solution.[2][3] Incubate the reaction for 30 to 60 minutes at room temperature.[3]
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[9] The first colored band to elute is the labeled antibody.
-
Determination of Degree of Labeling (DOL): The DOL, which is the molar ratio of dye to protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~501 nm (for ATTO 488). The optimal DOL for most antibodies is between 2 and 10.[2]
-
Storage: Store the labeled antibody at 2-8°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) or aliquot and freeze at -20°C.[3][8]
Caption: A typical workflow for labeling antibodies with ATTO 488 NHS ester.
Oligonucleotide Labeling Protocol
This protocol is suitable for labeling amino-modified oligonucleotides.
Materials:
-
Amino-modified oligonucleotide (0.1 mM in carbonate buffer)
-
ATTO 488 NHS ester
-
Anhydrous DMF
-
Carbonate buffer (0.2 M, pH 8-9)
-
Purification supplies (e.g., gel filtration or reversed-phase HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[3]
-
Dye Preparation: Prepare a 5 mg/mL solution of ATTO 488 NHS ester in anhydrous DMF.[3]
-
Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[3] Incubate the mixture for 2 hours at room temperature with shaking.
-
Purification: Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[3]
Applications in Research and Drug Development
The high fluorescence quantum yield, photostability, and excellent water solubility of ATTO 488 make it a superior choice for a variety of high-sensitivity applications.[1] These include:
-
High-Resolution Microscopy: Techniques such as PALM, dSTORM, and STED benefit from the photophysical properties of ATTO 488.[3][4]
-
Flow Cytometry (FACS): The bright fluorescence of ATTO 488-labeled antibodies allows for clear identification and sorting of cell populations.[3]
-
Fluorescence In-Situ Hybridization (FISH): Labeled oligonucleotide probes are used to detect specific DNA or RNA sequences within cells.[3]
-
Single-Molecule Detection: The exceptional brightness and stability of ATTO 488 are ideal for observing individual biomolecules.[3][5]
In drug development, ATTO 488 NHS ester can be used to label drug candidates or target proteins to study their localization, trafficking, and binding kinetics within cellular systems.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ATTO 488 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. thomassci.com [thomassci.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
